Lipophilicity Increase of 0.7 Log Units (XLogP3) Relative to 2,5-Diethyl-1,3,4-oxadiazole
2-Isopropyl-5-propyl-1,3,4-oxadiazole exhibits a computed XLogP3 of 2.1, representing a 0.7 log unit increase in lipophilicity compared to the closest shorter-chain dialkyl analog, 2,5-diethyl-1,3,4-oxadiazole (XLogP3 = 1.4) [1]. This difference corresponds to an approximately five-fold increase in octanol–water partition coefficient, placing the compound closer to the optimal logP range (1–3) for oral drug-like chemical space while remaining below the logP > 3 threshold associated with increased promiscuity and solubility limitations [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) as a predictor of membrane permeability and oral absorption potential |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 2,5-Diethyl-1,3,4-oxadiazole (CAS 19595-42-7): XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = +0.7 (approximately 5-fold increase in partition coefficient) |
| Conditions | PubChem XLogP3 3.0 computational prediction algorithm, consistent across both compounds |
Why This Matters
This lipophilicity shift places 2-isopropyl-5-propyl-1,3,4-oxadiazole in the 'sweet spot' of drug-like logP space (1–3), whereas the 2,5-diethyl analog falls at the low end, potentially reducing passive membrane permeability for cellular assays.
- [1] PubChem Computed Properties: XLogP3 values for 2-Isopropyl-5-propyl-1,3,4-oxadiazole (CID 15130213) and 2,5-Diethyl-1,3,4-oxadiazole (CID 11029848). National Center for Biotechnology Information, 2026. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. (Contextual reference for logP drug-likeness thresholds.) View Source
